Prednisone-d8

Description

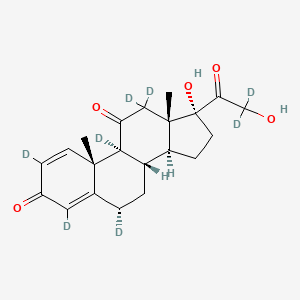

Structure

3D Structure

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(6S,8S,9S,10R,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D,5D,9D,10D2,11D2,18D/t3-,14-,15-,18+,19-,20-,21- |

InChI Key |

XOFYZVNMUHMLCC-VBMKQEIHSA-N |

Isomeric SMILES |

[H][C@@]1(C[C@H]2[C@@H]3CC[C@@]([C@]3(C(C(=O)[C@@]2([C@@]4(C1=C(C(=O)C(=C4)[2H])[2H])C)[2H])([2H])[2H])C)(C(=O)C([2H])([2H])O)O)[2H] |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Prednisone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Prednisone-d8, a deuterated analog of the synthetic corticosteroid prednisone. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation.

Chemical and Physical Properties

| Property | This compound | Prednisone |

| Molecular Formula | C₂₁H₁₈D₈O₅ | C₂₁H₂₆O₅ |

| Molecular Weight | 366.48 g/mol | 358.43 g/mol [5] |

| Appearance | White to off-white solid | Odorless white crystalline powder |

| Melting Point | Not explicitly reported; expected to be similar to prednisone. | 230 - 235 °C (decomposes) |

| Solubility | Not explicitly reported; expected to be similar to prednisone. | - Very slightly soluble in water. - 1 g in 150 mL of alcohol. - 1 g in 200 mL of chloroform. - Slightly soluble in methanol. |

| LogP | Not explicitly reported; expected to be similar to prednisone. | 1.46 |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | Stable under recommended storage conditions. |

Stability Profile

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies on corticosteroids, including prednisone, have been conducted under various stress conditions to understand their degradation pathways. The primary degradation pathways for prednisone include hydrolysis, oxidation, and photodecomposition.

2.1.1. Hydrolytic Degradation

Prednisone is susceptible to degradation in both acidic and basic conditions. The degradation of the dihydroxyacetone side chain of the related corticosteroid, prednisolone, has been shown to be base-catalyzed and follows first-order kinetics. The degradation in alkaline solution can lead to the formation of acidic and neutral steroidal products. The exclusion of air can decrease the rate of degradation, suggesting an oxidative component to the alkaline degradation.

2.1.2. Oxidative Degradation

Oxidative degradation is a significant degradation pathway for corticosteroids. The side chain of corticosteroids is particularly susceptible to oxidation. Studies on prednisolone have shown that oxidative degradation can lead to the formation of a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative.

2.1.3. Photostability

Studies on the photostability of prednisone in the solid state have shown it to be relatively stable under UV irradiation, in contrast to other corticosteroids like hydrocortisone and prednisolone which showed 20-50% decomposition after 48 hours of UV irradiation. However, in aqueous solutions, prednisone may be susceptible to direct photolysis by sunlight as it contains chromophores that absorb at wavelengths greater than 290 nm. One study on a suspension of prednisone irradiated with a solar simulator showed 60% transformation into seven photochemical derivatives.

2.1.4. Thermal Stability

Thermal stability studies of solid prednisone have shown that it undergoes multi-step degradation. The apparent activation energy for the degradation of prednisone has been determined to be 78.8 kJ mol⁻¹.

Impact of Deuterium Labeling on Stability

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. A C-D bond is stronger than a C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. While specific studies on the impact of deuterium labeling on the stability of this compound were not found, it is plausible that the deuteration could enhance its metabolic stability by slowing down enzymatic reactions that involve the cleavage of the deuterated C-H bonds. However, the effect on its chemical stability under forced degradation conditions would depend on whether the deuterated positions are involved in the rate-determining step of the degradation reactions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting forced degradation studies on this compound, adapted from established methods for corticosteroids.

3.1.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

3.1.2. Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 80°C) for a defined period. A solution of the drug can also be refluxed.

-

Photodegradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration. A solid sample should also be exposed to light.

3.1.3. Sample Analysis

Analyze the stressed samples at different time points using a stability-indicating HPLC method (see section 3.2). Monitor for the appearance of new peaks and the decrease in the peak area of the parent drug.

Stability-Indicating HPLC Method

This is a representative HPLC method for the analysis of this compound and its degradation products, based on published methods for prednisone and prednisolone.

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water, or methanol and water. The addition of a small amount of an acid like formic acid may improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent drug from its degradation products and excipients), linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

Prednisone is a prodrug that is converted in the liver to its active form, prednisolone. Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-receptor complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA to either activate or repress gene transcription. This modulation of gene expression leads to the anti-inflammatory and immunosuppressive effects of the drug.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of a drug substance like this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and stability of this compound. The data presented, including the summary tables and experimental protocols, are intended to be a valuable resource for scientists and researchers. The provided diagrams of the glucocorticoid receptor signaling pathway and the experimental workflow for stability testing offer visual aids to understand the mechanism of action and the process of stability evaluation. While specific quantitative stability data for this compound is an area for further investigation, the information on its non-deuterated counterpart provides a strong foundation for its handling, analysis, and formulation development.

References

Mass Spectrometry Analysis of Prednisone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Prednisone-d8, a deuterated isotopologue of the synthetic corticosteroid Prednisone. This compound is crucial as an internal standard in quantitative bioanalytical assays for the accurate measurement of Prednisone in complex biological matrices. This guide covers detailed experimental protocols, data presentation, and the underlying biological pathways, designed to be a valuable resource for professionals in drug development and related scientific fields.

Introduction to Prednisone and the Role of Deuterated Standards

Prednisone is a widely prescribed corticosteroid used for its potent anti-inflammatory and immunosuppressive properties. It is a prodrug that is converted in the liver to its active form, Prednisolone. Given its therapeutic importance, accurate quantification of Prednisone in biological samples is essential for pharmacokinetic and pharmacodynamic studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry.[1][2][3][4] They exhibit nearly identical physicochemical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization effects, which corrects for matrix effects and variations in sample preparation and instrument response.[1]

Experimental Protocols for LC-MS/MS Analysis

The quantitative analysis of this compound, alongside Prednisone, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Two common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

2.1.1. Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum

This protocol is adapted from established methods for steroid extraction.

-

To 200 µL of plasma or serum, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

2.1.2. Solid-Phase Extraction (SPE) Protocol for Urine

This protocol is suitable for cleaning up complex urine samples.

-

To 1 mL of urine, add 50 µL of the internal standard working solution (this compound in methanol) and 10 µL of β-glucuronidase enzyme solution to hydrolyze conjugated steroids.

-

Incubate the mixture at 37°C for 2 hours.

-

Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Parameters

Reverse-phase chromatography is typically employed for the separation of corticosteroids.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Quantitative Data and MRM Transitions

The selection of appropriate precursor and product ions is critical for the specificity of the MRM assay.

Table 1: MRM Transitions for Prednisone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Prednisone | 359.2 | 171.1 | 25 | 100 |

| 359.2 | 341.2 | 15 | 100 | |

| This compound (Internal Standard) | 367.2 | 175.1 | 25 | 100 |

| 367.2 | 349.2 | 15 | 100 |

Note: The MRM transitions for this compound are inferred based on the known fragmentation of Prednisone and the mass shift of +8 Da due to deuterium labeling. The optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Experimental Workflow and Signaling Pathway Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Prednisone using this compound as an internal standard.

Caption: Workflow for Prednisone quantification using this compound.

Prednisone Signaling Pathway

Prednisone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.

References

Prednisone-d8: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core components of a Certificate of Analysis (C of A) for Prednisone-d8. This compound, a deuterated analog of prednisone, is a critical tool in pharmaceutical research and development, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its quality and characterization, as detailed in the C of A, is paramount for ensuring the accuracy and reliability of experimental data.

Physicochemical Properties and Identification

A Certificate of Analysis for this compound will invariably begin with fundamental identifying information. This section ensures the correct material has been received and provides key data for its use.

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d8 |

| CAS Number | 1219183-23-9 |

| Molecular Formula | C₂₁H₁₈D₈O₅ |

| Molecular Weight | 366.48 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Chloroform |

Purity and Impurity Profile

The purity of this compound is a critical parameter detailed on the C of A. High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity. The impurity profile provides information on the presence of any related substances.

| Test | Method | Specification | Typical Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Related Substances | HPLC-UV | Report Results | Individual Impurity ≤ 0.1%Total Impurities ≤ 0.5% |

Experimental Protocol: HPLC-UV for Chemical Purity

Objective: To determine the chemical purity of this compound by assessing the main peak area relative to the total peak area.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis Detector.

Chromatographic Conditions:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Isotopic Enrichment and Identity

For a deuterated standard like this compound, the isotopic enrichment and the confirmation of its structure are of utmost importance. Mass spectrometry is used to determine the degree of deuteration, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure and the position of the deuterium labels.

| Test | Method | Specification | Typical Result |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% | 99.2% Deuterated |

| Structure Confirmation | ¹H-NMR, ¹³C-NMR | Conforms to Structure | Conforms |

Experimental Protocol: Mass Spectrometry for Isotopic Enrichment

Objective: To determine the isotopic purity of this compound by measuring the relative abundance of the deuterated and non-deuterated species.

Instrumentation:

-

Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

Method:

-

Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol) into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

Determine the relative intensities of the ion corresponding to this compound (m/z) and any undeuterated Prednisone (m/z).

-

Calculate the isotopic enrichment based on the relative peak intensities.

Experimental Workflow: Quality Control of this compound

Caption: A typical workflow for the quality control testing and release of this compound.

Biological Context: Mechanism of Action

Prednisone is a prodrug that is converted in the liver to its active form, prednisolone. Prednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).

Prednisone Metabolism

Caption: The metabolic conversion of prednisone to its active form, prednisolone.

Glucocorticoid Receptor Signaling Pathway

Prednisone, through its active metabolite prednisolone, modulates gene expression by activating the glucocorticoid receptor. This interaction is central to its therapeutic effects.

Caption: Simplified signaling pathway of the glucocorticoid receptor upon binding of prednisolone.

This technical guide serves as a comprehensive resource for understanding the critical quality attributes of this compound as presented in a Certificate of Analysis. For researchers and drug development professionals, a thorough evaluation of this document is an indispensable step in ensuring the integrity and validity of their scientific investigations.

A Technical Guide to Commercial Sourcing of High-Purity Prednisone-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Prednisone-d8, a deuterated internal standard crucial for accurate bioanalytical studies. This document outlines key quality attributes from various suppliers, details analytical methodologies for its use, and presents visual workflows to aid in experimental design and execution.

Commercial Supplier Overview and Quality Specifications

The procurement of high-purity this compound is critical for ensuring the reliability and reproducibility of quantitative analytical methods. Several commercial suppliers offer this deuterated analog, often used as an internal standard in mass spectrometry-based assays. The quality of this compound can be assessed through key parameters such as chemical purity and isotopic enrichment, which are typically detailed in the supplier's Certificate of Analysis (CoA).

A summary of specifications from prominent suppliers is presented below. It is important to note that while many suppliers list this compound, the availability of detailed public specifications can vary. Researchers are advised to request a lot-specific CoA prior to purchase for the most accurate and up-to-date information.

| Supplier | Product Name | Purity Specification | Isotopic Enrichment | Additional Information |

| MedChemExpress | This compound | 98.00%[1] | Not specified | Provides CoA, HNMR, RP-HPLC, and MS data upon request.[1][2] |

| LGC Standards | Prednisolone-d8 (Major) | >95% (HPLC)[3] | Not specified | Offers detailed product information and CoA with purchase.[3] |

| Clinivex | Prednisolone-d8 (Major) | Not specified | Not specified | Recommends storage conditions on product label and CoA. |

| InvivoChem | This compound | ≥98% | Not specified | Provides a CoA with the product. |

Note: The distinction between this compound and Prednisolone-d8 is important. While structurally similar and often used in related analytical methods, they are distinct molecules. This guide focuses on this compound, but some suppliers primarily list the deuterated form of Prednisolone.

Experimental Protocols: Quantitative Analysis of Prednisone using this compound Internal Standard

The primary application of this compound is as an internal standard for the quantitative analysis of Prednisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and variability during sample preparation and analysis.

Sample Preparation: Protein Precipitation and Extraction

This protocol is a general guideline and may require optimization based on the specific biological matrix and instrumentation.

-

Objective: To extract Prednisone and the this compound internal standard from a biological matrix (e.g., human plasma) and remove interfering proteins.

-

Materials:

-

Human plasma samples

-

This compound internal standard solution (concentration to be optimized)

-

Acetonitrile, cold

-

Ethyl acetate

-

Deionized water

-

Centrifuge

-

Nitrogen evaporator

-

-

Methodology:

-

To 300 µL of each plasma sample, calibrator, or control, add a pre-determined amount of the deuterated internal standard solution.

-

Allow the samples to equilibrate for a minimum of 10 minutes.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 750 µL).

-

Vortex mix the samples for 5 minutes.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

For further purification, a liquid-liquid extraction can be performed. Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.

-

Vortex mix thoroughly.

-

Centrifuge to separate the layers and carefully transfer the organic (ethyl acetate) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 60°C.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50/50 methanol/water).

-

LC-MS/MS Analysis

This section provides a representative LC-MS/MS method for the simultaneous analysis of Prednisone and its deuterated internal standard.

-

Objective: To chromatographically separate and quantify Prednisone and this compound.

-

Instrumentation:

-

UHPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 or Phenyl column is often suitable (e.g., Zorbax-SB Phenyl, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile

-

Gradient: A linear gradient should be optimized to ensure baseline separation of Prednisone from potential interferences.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both Prednisone and this compound need to be determined and optimized. As an example:

-

Prednisone: The precursor ion is the protonated molecule [M+H]+. Product ions are generated through collision-induced dissociation.

-

This compound: The precursor ion will be [M+H]+ with a mass shift corresponding to the number of deuterium atoms. The fragmentation pattern should be similar to the unlabeled compound.

-

-

Optimization: Parameters such as collision energy and S-lens voltage should be optimized for each analyte to achieve maximum sensitivity.

-

Visualizing Workflows and Logical Relationships

To further clarify the experimental and decision-making processes, the following diagrams are provided in the DOT language for Graphviz.

References

A Technical Guide to the Physical Properties of Prednisone and Prednisone-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physical properties of Prednisone and its deuterated analogue, Prednisone-d8. While experimental data for this compound is limited, this document extrapolates the expected physicochemical differences based on established principles of deuterium substitution in pharmaceuticals. Detailed experimental protocols for determining key physical properties are provided, alongside a visualization of Prednisone's mechanism of action. This guide serves as a valuable resource for researchers and professionals involved in the development and analysis of corticosteroid-based therapeutics.

Introduction

Prednisone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties.[1] It is a prodrug that is converted in the liver to its active form, prednisolone.[2] In drug development and research, isotopically labeled compounds, such as this compound, are crucial tools for a variety of applications, including metabolic studies and as internal standards for quantitative analysis.[3] The substitution of hydrogen with its heavier, stable isotope deuterium can influence the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect.[4] These alterations, though often subtle, can have significant implications for a drug's metabolic stability, pharmacokinetic profile, and even its physical characteristics.[4] This guide focuses on the core physical properties of Prednisone versus this compound, providing a comparative analysis and detailed experimental methodologies.

Comparative Physical Properties

The following table summarizes the known physical properties of Prednisone and the expected properties of this compound. It is important to note that specific experimental values for many of this compound's physical properties are not widely published. The expected values are based on the general effects of deuteration observed in other pharmaceutical compounds, which may include slight alterations in melting point and solubility.

| Property | Prednisone | This compound |

| Molecular Formula | C₂₁H₂₆O₅ | C₂₁H₁₈D₈O₅ |

| Molecular Weight | 358.43 g/mol | 366.48 g/mol |

| Melting Point | 233-235 °C (decomposes) | Expected to be slightly different from Prednisone. Deuteration can sometimes lower the melting point. |

| Boiling Point | Not available (decomposes) | Not available (decomposes) |

| Solubility | ||

| in Water | Very slightly soluble. 0.133 mg/mL at 25 °C. | Expected to be slightly different from Prednisone. Deuteration can sometimes increase solubility. |

| in Ethanol | Slightly soluble. | Expected to be slightly soluble. |

| in Chloroform | Slightly soluble. | Expected to be slightly soluble. |

| in DMSO | Soluble (approx. 30 mg/mL). | Expected to be soluble. |

| pKa (Strongest Acidic) | 12.58 (predicted) | Not available (predicted to be similar to Prednisone) |

| Appearance | White to practically white, odorless, crystalline powder. | Expected to be a white to off-white solid. |

Experimental Protocols

Accurate determination of physical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample (Prednisone or this compound) is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised at a constant rate, typically 1 °C/minute, starting from a temperature about 5 °C below the expected melting point.

-

The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range. For substances that decompose, the temperature of decomposition is noted.

-

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability.

Methodology (Shake-Flask Method):

-

Solvent Systems: A range of solvents relevant to pharmaceutical processing and physiological conditions should be used (e.g., water, ethanol, buffers at various pH values).

-

Procedure:

-

An excess amount of the solid (Prednisone or this compound) is added to a known volume of the solvent in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination

The acid dissociation constant (pKa) is essential for understanding a drug's behavior in different pH environments, such as the gastrointestinal tract.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of the compound (Prednisone or this compound) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent for poorly soluble compounds.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.

-

Prednisone Signaling Pathway and Experimental Workflow

To understand the biological context of Prednisone, it is crucial to visualize its mechanism of action. Furthermore, a generalized workflow for the physical characterization of these compounds is presented.

Caption: Prednisone's mechanism of action signaling pathway.

Caption: General experimental workflow for physical characterization.

Conclusion

This technical guide provides a foundational understanding of the physical properties of Prednisone and its deuterated analog, this compound. While a direct experimental comparison is limited by the availability of data for this compound, the provided information on Prednisone and the known effects of deuteration offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the physical characterization of these and similar compounds. A thorough understanding of these properties is paramount for the successful development of robust and effective pharmaceutical formulations.

References

Solubility of Prednisone-d8 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Prednisone-d8 in various organic solvents. Given the limited direct data on the deuterated form, this document leverages data from its parent compound, Prednisone, as a close surrogate. It is important to note that while the isotopic labeling in this compound is unlikely to significantly alter its fundamental solubility characteristics in organic solvents, empirical verification is always recommended for precise quantitative applications. This guide also outlines detailed experimental protocols for determining solubility and provides visualizations of the associated workflows.

Core Data: Solubility of Prednisone

The following table summarizes the available quantitative solubility data for Prednisone in common organic solvents. This data serves as a strong reference point for estimating the solubility of this compound.

| Solvent | Solubility (mg/mL) | Citation |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | [1] |

| Dimethylformamide (DMF) | ~ 25 | [1] |

| Ethanol | ~ 3 | [1] |

| Methanol | Slightly Soluble | [2][3] |

| Chloroform | Slightly Soluble | |

| Dioxane | Poorly Soluble | |

| Acetonitrile | (Not specified, but used as a solvent for analysis) | |

| Water | Very slightly soluble / Practically insoluble (~0.133 mg/mL at 25°C) |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Prednisone in DMSO and then dilute with the aqueous buffer of choice. Using this method, a solubility of approximately 0.1 mg/mL can be achieved in a 1:10 solution of DMSO:PBS (pH 7.2).

Experimental Protocols

Determining the precise solubility of this compound requires a systematic experimental approach. Below are detailed methodologies for key experiments.

Protocol 1: Saturated Shake-Flask Method for Solubility Determination

This is a widely used method to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visible to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Deuterated Steroids

GC-MS is a powerful technique for the analysis and quantification of deuterated compounds like this compound.

Sample Preparation:

-

Extraction: If the this compound is in a complex matrix (e.g., biological fluid), perform a liquid-liquid or solid-phase extraction to isolate the steroid fraction.

-

Derivatization: To enhance volatility and improve chromatographic performance, derivatize the steroid. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column suitable for steroid analysis (e.g., a 5% phenyl methylpolysiloxane stationary phase).

-

Injector: Operate in splitless mode for trace analysis.

-

Oven Program: Develop a temperature gradient that effectively separates the analyte from other components.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the full mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Shake-Flask Solubility Determination Workflow.

Logical Flow for GC-MS Analysis of this compound

References

Navigating the Long-Term Storage of Prednisone-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, comprehensive long-term stability data for Prednisone-d8 is limited in publicly available literature. The following guide is synthesized from manufacturer recommendations, foundational principles of isotope effects, and extrapolated data from stability studies of non-deuterated prednisone and other corticosteroids.

Introduction

This compound, a deuterated analog of the synthetic corticosteroid prednisone, is a valuable tool in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms can significantly alter the metabolic fate of the molecule due to the kinetic isotope effect, often leading to a longer half-life and altered clearance.[1] Understanding the long-term storage stability of this compound is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a technical overview of recommended storage conditions, the impact of deuteration on stability, potential degradation pathways, and a proposed experimental framework for stability assessment.

The Impact of Deuteration on Stability: The Kinetic Isotope Effect

The primary reason for the often-enhanced stability of deuterated compounds like this compound is the kinetic isotope effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond.

This increased bond strength can make the molecule more resistant to both chemical and enzymatic degradation, particularly if the deuteration site is at a position susceptible to metabolic attack. By slowing down the rate-limiting steps of degradation pathways that involve the cleavage of a C-H bond, deuteration can enhance the overall stability of the molecule.

Recommended Long-Term Storage Conditions

Based on available manufacturer data and general best practices for deuterated compounds and corticosteroids, the following storage conditions are recommended to ensure the long-term stability of this compound.

Data Presentation: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Neat) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light. |

| 4°C | Up to 2 years | For shorter-term storage. Protect from light and moisture. | |

| In Solvent | -80°C | Up to 6 months | Use a suitable, dry solvent. Aliquot to avoid freeze-thaw cycles. |

| -20°C | Up to 1 month | For short-term use of solutions. Aliquot to avoid freeze-thaw cycles. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, they can be inferred from the known degradation of prednisone. The primary degradation mechanisms for corticosteroids often involve oxidation and hydrolysis.

A proposed major degradation pathway for Prednisone involves the oxidation of the dihydroxyacetone side chain. This can lead to the formation of a C-17 carboxylic acid derivative. Other potential degradation products can arise from reactions at the C-20 ketone and epimerization.

Below is a diagram illustrating a potential degradation pathway for this compound, extrapolated from the known degradation of Prednisone.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability would involve a forced degradation study followed by a long-term stability trial under various storage conditions. The following is a proposed experimental protocol.

Forced Degradation Study

Objective: To identify potential degradation products and pathways and to establish the inherent stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 24 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC or UPLC-MS/MS method.

Long-Term Stability Study

Objective: To determine the shelf-life and recommend storage conditions for this compound.

Methodology:

-

Sample Preparation: Store aliquots of solid this compound and solutions in appropriate containers.

-

Storage Conditions: Store the samples under a range of controlled conditions:

-

Long-Term: 2-8°C, -20°C, and -80°C.

-

Accelerated: 25°C/60% RH and 40°C/75% RH (for solid samples).

-

-

Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

-

Analysis: Use a validated stability-indicating analytical method to quantify the amount of this compound remaining and to detect and quantify any degradation products.

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection or mass spectrometry (LC-MS/MS) is recommended for the analysis of this compound and its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid or acetic acid.

-

Detection: UV detection at approximately 242 nm or MS/MS detection for higher sensitivity and specificity.

-

Internal Standard: A suitable non-deuterated or alternatively deuterated corticosteroid can be used as an internal standard.

Experimental Workflow Diagram

Conclusion

While specific long-term stability data for this compound is not extensively documented, a robust understanding of its stability can be formulated by considering the principles of the kinetic isotope effect and by extrapolating from data on prednisone and other corticosteroids. For critical applications, it is strongly recommended that researchers and drug development professionals conduct in-house stability studies to confirm the integrity of this compound under their specific storage and handling conditions. Adherence to the recommended storage conditions, particularly for the solid form at -20°C and for solutions at -80°C with minimal freeze-thaw cycles, will help to ensure the long-term stability and reliability of this important analytical standard.

References

Methodological & Application

Application Note: High-Throughput Quantification of Prednisone in Human Plasma using Prednisone-d8 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisone in human plasma. The use of a stable isotope-labeled internal standard, Prednisone-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable prednisone quantification.

Introduction

Prednisone is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[4] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its high sensitivity and specificity.[1]

The principle of isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard (SIL-IS), is a cornerstone of high-quality quantitative analysis. A SIL-IS, such as this compound, is an ideal internal standard because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to ionization. This co-eluting mimic allows for effective correction of matrix-induced signal suppression or enhancement and compensates for variations in sample recovery, leading to highly reliable data. This application note provides a detailed protocol for the extraction and quantification of prednisone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

Prednisone (Sigma-Aldrich)

-

This compound (Toronto Research Chemicals)

-

-

Solvents and Chemicals:

-

Acetonitrile (UHPLC-MS grade)

-

Methanol (UHPLC-MS grade)

-

Water (UHPLC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ethyl acetate

-

Hexane

-

Human plasma (drug-free)

-

Instrumentation

-

LC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: AB Sciex Q-Trap® 5500 or equivalent triple quadrupole mass spectrometer

-

LC Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent

Preparation of Standards and Quality Controls

Stock solutions of prednisone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure was employed for sample cleanup.

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Vortex mix for 10 seconds and allow to equilibrate for 10 minutes.

-

Add 825 µL of an ethyl acetate/hexane (80:20, v/v) mixture.

-

Vortex mix for 1 minute to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (approximately 600 µL) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for injection.

LC-MS/MS Method

-

LC Conditions:

-

Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes is a typical starting point.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor and product ions for prednisone and this compound should be optimized by direct infusion. Example transitions are provided below.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Prednisone | 359.2 | 147.1 |

| This compound | 367.2 | 152.1 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.

Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | r² |

| Prednisone | 1 - 500 | >0.99 |

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results demonstrated excellent reproducibility and accuracy.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 5 | 4.2 | 5.5 | 102.5 |

| Medium QC | 50 | 3.1 | 4.8 | 98.7 |

| High QC | 400 | 2.5 | 3.9 | 101.3 |

Recovery: The extraction recovery of prednisone was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The use of this compound effectively normalized for any variability in the extraction process.

| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |

| Prednisone | 88.5 | 91.2 | 90.4 |

Workflow Diagram

Caption: LC-MS/MS analytical workflow for prednisone quantification.

Conclusion

This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of prednisone in human plasma. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for clinical and pharmaceutical research. The described sample preparation technique is robust, and the chromatographic conditions provide excellent separation and detection. This method is well-suited for high-throughput analysis in a variety of research and development settings.

References

Application Note: Utilizing Prednisone-d8 for Pharmacokinetic Studies of Prednisone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisone is a synthetic corticosteroid widely used for its potent anti-inflammatory and immunosuppressive properties. It functions as a prodrug, undergoing rapid conversion in the liver to its active metabolite, prednisolone.[1][2][3] Understanding the pharmacokinetic profile of both prednisone and prednisolone is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects.[4] Stable isotope-labeled internal standards, such as Prednisone-d8, are instrumental in achieving accurate and precise quantification of these compounds in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for conducting a pharmacokinetic study of prednisone using this compound as an internal standard, along with representative data and metabolic pathway information.

Experimental Protocols

In-Vivo Study Protocol: Pharmacokinetics in Healthy Volunteers

This protocol is designed to determine the pharmacokinetic profile of orally administered prednisone.

2.1.1. Subject Recruitment and Preparation:

-

Recruit healthy male volunteers who have given informed consent.

-

Subjects should undergo a physical examination and clinical laboratory tests to ensure normal health status.

-

Subjects should abstain from all medications for at least two weeks prior to the study and from alcohol and caffeine for 48 hours before and during the study.

-

Subjects should fast overnight for at least 10 hours before drug administration.

2.1.2. Drug Administration and Sample Collection:

-

Administer a single oral dose of prednisone (e.g., 20 mg tablet) with 240 mL of water.

-

Collect venous blood samples (approximately 5 mL) into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma into labeled cryovials and store at -80°C until analysis.

Bioanalytical Protocol: LC-MS/MS Analysis of Prednisone and Prednisolone

2.2.1. Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of an internal standard working solution containing this compound (concentration to be optimized based on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

2.2.2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for prednisone, prednisolone, and this compound.

Data Presentation

The following tables summarize representative pharmacokinetic data from a study involving the oral administration of prednisone to healthy volunteers.

Table 1: Mean Plasma Concentrations of Prednisone and Prednisolone after a Single 20 mg Oral Dose of Prednisone

| Time (hours) | Mean Prednisone Concentration (ng/mL) | Mean Prednisolone Concentration (ng/mL) |

| 0.5 | 55.3 | 89.1 |

| 1.0 | 98.7 | 256.4 |

| 1.5 | 102.1 | 345.8 |

| 2.0 | 85.4 | 350.2 |

| 3.0 | 50.6 | 298.5 |

| 4.0 | 28.9 | 221.7 |

| 6.0 | 10.2 | 120.3 |

| 8.0 | 4.1 | 65.8 |

| 12.0 | 1.5 | 20.1 |

| 24.0 | Not Detected | 2.3 |

Data are hypothetical and for illustrative purposes, based on trends observed in published literature.

Table 2: Key Pharmacokinetic Parameters for Prednisone and Prednisolone

| Parameter | Prednisone | Prednisolone |

| Tmax (h) | 1.5 | 2.0 |

| Cmax (ng/mL) | 102.1 | 350.2 |

| AUC0-t (ng·h/mL) | 425.8 | 2150.6 |

| AUC0-∞ (ng·h/mL) | 435.2 | 2185.9 |

| t1/2 (h) | 3.6 | 3.2 |

Parameters are calculated from the concentration-time data. Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t1/2: Elimination half-life.

Visualizations

Metabolic Pathway of Prednisone

The following diagram illustrates the metabolic conversion of prednisone to its active form, prednisolone, and subsequent metabolism.

Caption: Metabolic pathway of prednisone.

Experimental Workflow

The diagram below outlines the key steps in the pharmacokinetic study of prednisone.

Caption: Experimental workflow for a prednisone pharmacokinetic study.

References

- 1. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of prednisolone and prednisone in solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Prednisone and Prednisolone in Serum by Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Prednisone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisone in human plasma. The use of a stable isotope-labeled internal standard, Prednisone-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Prednisone is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions, including autoimmune diseases and organ transplantation. Accurate measurement of prednisone concentrations in human plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects. This document provides a detailed protocol for the quantification of prednisone using a highly specific and sensitive LC-MS/MS method with this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of prednisone in human plasma is depicted below.

Caption: Experimental workflow for prednisone quantification.

Materials and Methods

Reagents and Materials

-

Prednisone and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes and tips

Instrumentation

-

A high-performance liquid chromatography (HPLC) system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of prednisone and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the prednisone stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Prednisone) | m/z 359.2 → 147.1 (example) |

| MRM Transition (this compound) | m/z 367.2 → 152.1 (example) |

| Collision Energy | Optimize for specific instrument |

| Source Temperature | 500°C |

Method Validation Data

The following tables summarize typical performance characteristics of a validated method for the quantification of prednisone in human plasma.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Prednisone | 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 10 | 90 - 110 |

| Medium | 50 | < 10 | < 10 | 90 - 110 |

| High | 800 | < 10 | < 10 | 90 - 110 |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Prednisone | > 85 | 90 - 110 |

| This compound | > 85 | 90 - 110 |

Signaling Pathway Diagram

While prednisone itself does not have a classical signaling pathway, its mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression. The following diagram illustrates this generalized pathway.

Caption: Glucocorticoid receptor signaling pathway.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of prednisone in human plasma. The use of a deuterated internal standard, this compound, is critical for achieving the high accuracy and precision required for clinical and research applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this analytical method.

References

Application Notes and Protocols for Prednisone-d8 as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisone-d8 is a deuterated form of the synthetic glucocorticoid, prednisone. The incorporation of stable isotopes like deuterium (²H) does not significantly alter the chemical or physiological properties of the molecule, making it an ideal tracer for metabolic studies. By administering this compound and subsequently measuring the concentrations of both the labeled (this compound and its metabolites) and unlabeled (endogenous or co-administered prednisone and its metabolites) compounds, researchers can elucidate the pharmacokinetics, metabolism, and dynamics of prednisone in vivo. This stable isotope-labeled compound is a powerful tool in drug development and clinical research, offering a non-radioactive method to trace the fate of prednisone in biological systems.[] this compound can be used as a tracer and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]

Applications in Metabolic Studies

The primary application of this compound as a tracer is to investigate the metabolic pathways and pharmacokinetic properties of prednisone. Prednisone itself is a prodrug that is metabolically converted to its active form, prednisolone.[3] The use of this compound allows for the precise tracking of this conversion and the subsequent metabolism of prednisolone.

Key applications include:

-

Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) parameters of prednisone without interfering with the measurement of endogenous or co-administered unlabeled prednisone.

-

Metabolic Pathway Elucidation: Identifying and quantifying the metabolites of prednisone, such as prednisolone, 20α- and 20β-hydroxyprednisolone, and other downstream products.[4]

-

Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of prednisone.

-

Disease Model Research: Investigating how various disease states affect the metabolism and disposition of prednisone.

Experimental Design and Protocols

A typical metabolic study using this compound as a tracer involves the administration of a known dose of the labeled compound to a subject (human or animal), followed by the collection of biological samples (e.g., plasma, urine, feces) at various time points. These samples are then analyzed to determine the concentrations of this compound, its metabolites, and their unlabeled counterparts.

Experimental Workflow

The following diagram illustrates a general workflow for a pharmacokinetic study using this compound.

Protocol 1: Human Pharmacokinetic Study

This protocol outlines a single-dose pharmacokinetic study in healthy human volunteers.

1. Subject Preparation:

-

Subjects should fast overnight for at least 8 hours before the administration of this compound.

-

A baseline blood sample is collected before dosing.

2. Tracer Administration:

-

A single oral dose of this compound is administered. The dose will depend on the specific objectives of the study but should be sufficient for detection by LC-MS/MS.

3. Sample Collection:

-

Blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard (e.g., a different deuterated steroid not being measured as a metabolite).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Utilize a validated LC-MS/MS method for the simultaneous quantification of this compound, Prednisone, Prednisolone-d8, and Prednisolone.

6. Data Analysis:

-

Construct plasma concentration-time curves for all analytes.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the labeled and unlabeled compounds.

Data Presentation

The quantitative data obtained from a this compound tracer study can be summarized in tables for easy comparison.

Table 1: Representative Pharmacokinetic Parameters of Prednisone and Prednisolone following Oral Administration

| Parameter | Prednisone | Prednisolone | Reference |

| Bioavailability (%) | 70-80 | ~100 (oral) | [5] |

| Time to Peak (Tmax) (hours) | 1-2 | 1-2 | |

| Plasma Half-life (hours) | 2-4 | 12-36 (biological) | |

| Protein Binding (%) | 90 (primarily albumin) | 70-90 |

Table 2: Example LC-MS/MS Parameters for the Analysis of Prednisone and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prednisone | 359.2 | 147.1 | 25 |

| This compound | 367.2 | 152.1 | 25 |

| Prednisolone | 361.2 | 147.1 | 25 |

| Prednisolone-d8 | 369.2 | 152.1 | 25 |

Note: The exact m/z values and collision energies may vary depending on the instrument and specific deuteration pattern of the internal standard.

Signaling and Metabolic Pathways

Metabolic Pathway of Prednisone

Prednisone is a prodrug that undergoes hepatic metabolism to its active form, prednisolone. This conversion is a critical step in its mechanism of action. Prednisolone is then further metabolized through various pathways, including hydroxylation and reduction.

Glucocorticoid Receptor Signaling Pathway

The active metabolite, prednisolone, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals. Its use as a stable isotope tracer allows for precise and detailed investigation of the metabolic fate and pharmacokinetic properties of prednisone. The protocols and data presented here provide a framework for designing and conducting robust metabolic studies. The use of advanced analytical techniques like LC-MS/MS is essential for the accurate quantification of both the labeled tracer and its unlabeled counterparts, providing critical insights into the behavior of this widely used corticosteroid.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunogassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathway and kinetics of prednisolone metabolism in the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

Application Note: High-Throughput Analysis of Prednisone and Prednisolone in Human Plasma by LC-MS/MS using Prednisone-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of prednisone and its active metabolite, prednisolone, in human plasma. The method utilizes Prednisone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput analysis in clinical research and drug development settings. The method has been validated for linearity, sensitivity, accuracy, and precision.

Introduction

Prednisone is a synthetic corticosteroid that is widely used as an immunosuppressant and anti-inflammatory agent.[1] It is a prodrug that is rapidly converted in the liver to its active metabolite, prednisolone, by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][2] The therapeutic efficacy and potential side effects of prednisone therapy are dependent on the plasma concentrations of both prednisone and prednisolone. Therefore, a reliable and sensitive analytical method for the simultaneous determination of both compounds is crucial for pharmacokinetic and pharmacodynamic studies.

This application note describes a validated LC-MS/MS method that offers high selectivity and sensitivity for the analysis of prednisone and prednisolone in human plasma. The use of this compound as an internal standard, which co-elutes with the analytes, effectively compensates for matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents

-

Prednisone, Prednisolone, and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of prednisone, prednisolone, and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Prednisone | 359.2 | 161.1 |

| Prednisolone | 361.2 | 343.2 |

| This compound | 367.2 | 166.1 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of prednisone and prednisolone in human plasma.

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The validation parameters are summarized in the table below.

| Validation Parameter | Prednisone | Prednisolone |

| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (% CV) | < 15% | < 15% |

| Recovery (%) | > 85% | > 85% |

| Matrix Effect | Compensated by IS | Compensated by IS |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of prednisone and prednisolone.

Caption: Reversible metabolic conversion of prednisone to prednisolone.

Conclusion